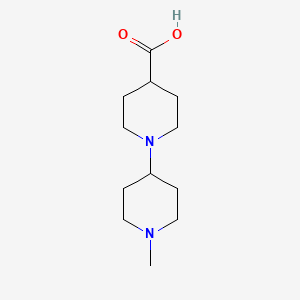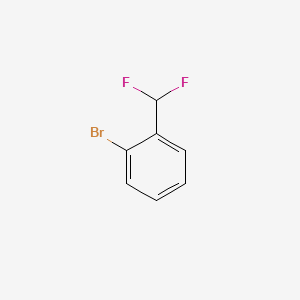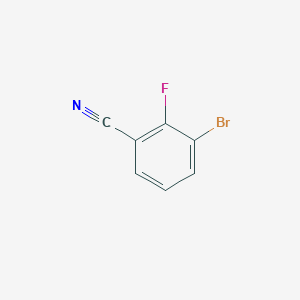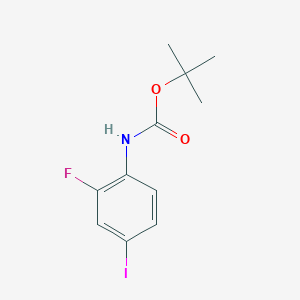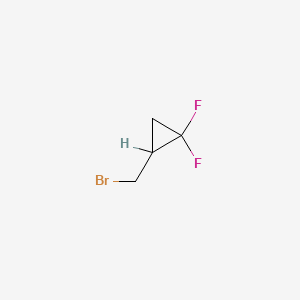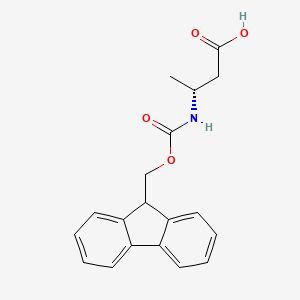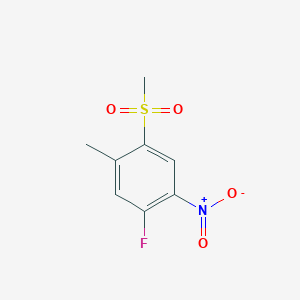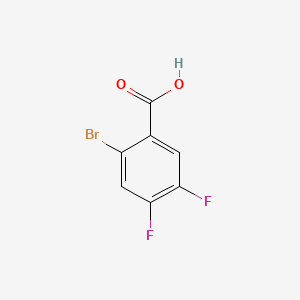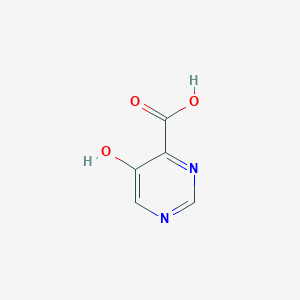
5-hydroxypyrimidine-4-carboxylic Acid
Vue d'ensemble
Description
5-Hydroxypyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its role as a building block in organic synthesis. The studies related to this compound often focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, which are crucial for its application in drug development and other chemical processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 5-hydroxypyrimidine-4-carboxylic acid, has been explored in various studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, which could be related to the synthesis pathways of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Another study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, which is a regioselective process and could be adapted for the synthesis of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Additionally, the synthesis of 5-cyanopyrimidine derivatives followed by hydrolysis to obtain pyrimidine-5-carboxylic acids provides a method that could potentially be applied to the synthesis of 5-hydroxypyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-hydroxypyrimidine-4-carboxylic acid and its derivatives is an important aspect of their chemical behavior and interaction with biological targets. The acid-base properties of some 5-hydroxypyrimidine derivatives were investigated, revealing that these compounds exist in the hydroxy form and are protonated at the nitrogen atom . This information is crucial for understanding the molecular interactions and stability of these compounds in different environments.
Chemical Reactions Analysis
The chemical reactions involving 5-hydroxypyrimidine-4-carboxylic acid derivatives are diverse and can lead to various pharmacologically active molecules. For example, the synthesis of 5-arylpyrimidine-2-carboxylic acids and their esters, which exhibit liquid-crystal characteristics, involves hydrolysis and oxidation reactions . The reactivity of these compounds can be further explored to understand the potential chemical transformations of 5-hydroxypyrimidine-4-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxypyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The study of their acid-base properties, as mentioned earlier, provides insights into their behavior in different pH environments . Additionally, the synthesis of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity highlight the importance of understanding these properties for pharmaceutical applications .
Applications De Recherche Scientifique
Inhibitor Development
5,6-Dihydroxypyrimidine-4-carboxylic acids show significant potential as inhibitors for hepatitis C virus (HCV) NS5B polymerase, particularly in the development of active site inhibitors. A study by Stansfield et al. (2004) highlighted the development of a 2-thienyl substituted analogue from this class, demonstrating improved activity against HCV NS5B polymerase (Stansfield et al., 2004).
Chemical Synthesis
Regan et al. (2012) explored the synthesis of 5-halopyrimidine-4-carboxylic acid esters using the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method allowed the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are useful in the preparation of pharmacologically active molecules, including potent CK2 inhibitors (Regan et al., 2012).
Acid-Base Properties and Structural Studies
Gashev et al. (1983) investigated the acid-base properties and structures of various 5-hydroxypyrimidine derivatives, comparing them with analogous 3-hydroxypyridine derivatives. This study provided insights into how different substituents affect the basicity and acidity of these compounds (Gashev et al., 1983).
Polarographic Oxidation
Chiang (1958) studied the polarographic oxidation of several 4, 5-dihydroxypyrimidines. This research provided valuable information about the oxidation potential and behavior of these compounds under different conditions, contributing to our understanding of their electrochemical properties (Chiang, 1958).
Synthesis of Anti-inflammatory Compounds
Kuvaeva et al. (2022) synthesized a new derivative of hydroxyoxopyrimidine, specifically focusing on its application in the development of an anti-inflammatory gel. This research not only provided a new compound with low toxicity and high anti-inflammatory activity but also detailed the critical stages in developing a semisolid dosage form for this compound (Kuvaeva et al., 2022).
Safety And Hazards
The safety and hazards associated with 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, a related compound, 5-Hydroxypyrimidine-4-carboxylic Acid, is classified as a warning signal word, with hazard statements including H302-H315-H319-H3359.
Orientations Futures
The future directions of research involving 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, pyrimidines have been recognized for their potential therapeutic significance in various disease conditions1011. This suggests that 5-Hydroxypyrimidine-4-carboxylic Acid could also have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
5-hydroxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-6-2-7-4(3)5(9)10/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVSXPOWSJTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxypyrimidine-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
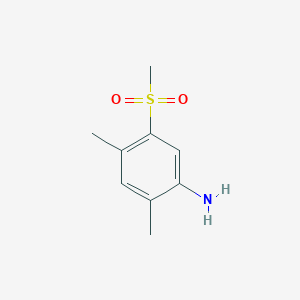
![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)
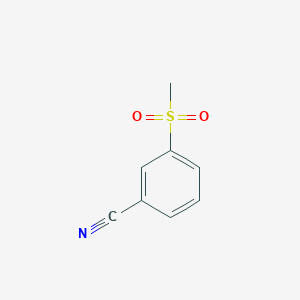
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
